1-(2-((3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea
Description
1-(2-((3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenylurea is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core, a 2-methoxyphenyl substituent at position 3, and a phenylurea group linked via an ethoxyethyl chain at position 4. The triazolo[4,3-b]pyridazine scaffold is known for its role in medicinal chemistry, particularly in kinase and bromodomain inhibition .
Synthesis of such compounds typically involves cyclization reactions. For example, triazolo[4,3-b]pyridazine derivatives are often prepared by reacting hydrazine derivatives with chloropyridazines, followed by functionalization via nucleophilic substitution or coupling reactions . The ethoxyethyl linker in the target compound suggests a nucleophilic displacement or Mitsunobu reaction to introduce the oxygen-containing chain, while the phenylurea group could be introduced via reaction with phenyl isocyanate .
Properties
IUPAC Name |
1-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-29-17-10-6-5-9-16(17)20-25-24-18-11-12-19(26-27(18)20)30-14-13-22-21(28)23-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFORLOFWRYBVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
- Triazolo[4,3-b]pyridazine vs.
Substituent Effects
- 2-Methoxyphenyl vs. Trifluoromethyl : The target’s 2-methoxyphenyl group increases lipophilicity (clogP ~3.5 estimated), enhancing blood-brain barrier penetration compared to the electron-withdrawing CF₃ group in compound 3ab, which improves metabolic stability but reduces solubility .
- Phenylurea vs. Propenamide : The phenylurea group in the target compound and compound 6a facilitates hydrogen bonding with catalytic lysine residues in kinases, while the propenamide in 3ab may enable covalent binding to cysteine residues .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s urea group enhances aqueous solubility (~25 µM estimated) compared to AZD5153’s bivalent structure, which reduces solubility despite its piperazine moiety .
- Metabolic Stability : The 2-methoxyphenyl group may undergo O-demethylation, whereas CF₃-substituted analogues (e.g., 3ab ) resist hepatic oxidation.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than AZD5153’s, which requires multi-step functionalization of a piperidine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
